molecular formula C10H8BrClO2 B15253003 6-Bromo-4-chloro-7-hydroxy-3-methylindan-1-one

6-Bromo-4-chloro-7-hydroxy-3-methylindan-1-one

Cat. No.: B15253003
M. Wt: 275.52 g/mol
InChI Key: NEKQPXLINNFQMF-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with the molecular formula C10H8BrClO2 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to an indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable precursor, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

6-Bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one: shares structural similarities with other halogenated indanone derivatives.

    Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.

    Coumarin derivatives: Known for their biological and pharmaceutical properties, coumarins have a similar aromatic structure.

Uniqueness

The uniqueness of 6-bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its halogenated structure makes it a valuable intermediate for further chemical modifications and the development of novel compounds.

Properties

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

6-bromo-4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8BrClO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3

InChI Key

NEKQPXLINNFQMF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC(=C2O)Br)Cl

Origin of Product

United States

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